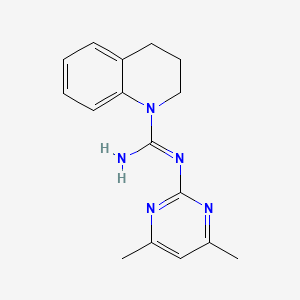
1-Cyclopropyl-ethanonoxim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-cyclopropyl-, oxime, also known as cyclopropylethan-1-one oxime, is an organic compound with the molecular formula C₅H₉NO and a molecular weight of 99.1311 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to an ethanone moiety, which is further modified by an oxime functional group. The structure of this compound is significant in various chemical and industrial applications due to its unique reactivity and stability.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-cyclopropyl-, oxime has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethanone, 1-cyclopropyl-, oxime typically involves the reaction of cyclopropyl methyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds under mild conditions, usually at room temperature, to yield the oxime derivative .
Industrial Production Methods: On an industrial scale, the production of ethanone, 1-cyclopropyl-, oxime can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Ethanone, 1-cyclopropyl-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids are commonly used for the oxidation of oximes.
Substitution: Nucleophiles such as amines or alcohols can react with the oxime group under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of ethanone, 1-cyclopropyl-, oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activity and biochemical pathways . Additionally, the compound can undergo redox reactions, leading to the generation of reactive intermediates that can modulate cellular processes .
Vergleich Mit ähnlichen Verbindungen
Cyclopropyl methyl ketone: Shares the cyclopropyl group but lacks the oxime functionality.
Cyclopropylamine: Contains the cyclopropyl group and an amine functionality instead of the oxime.
Cyclopropylcarbinol: Features a cyclopropyl group attached to a hydroxyl group.
Uniqueness: Ethanone, 1-cyclopropyl-, oxime is unique due to the presence of both the cyclopropyl and oxime groups, which confer distinct reactivity and stability. This combination allows for versatile applications in synthetic chemistry and industrial processes .
Eigenschaften
CAS-Nummer |
51761-72-9 |
|---|---|
Molekularformel |
C5H9NO |
Molekulargewicht |
99.13 g/mol |
IUPAC-Name |
N-(1-cyclopropylethylidene)hydroxylamine |
InChI |
InChI=1S/C5H9NO/c1-4(6-7)5-2-3-5/h5,7H,2-3H2,1H3 |
InChI-Schlüssel |
HTMLLPBZMWBCDN-UHFFFAOYSA-N |
SMILES |
CC(=NO)C1CC1 |
Isomerische SMILES |
C/C(=N/O)/C1CC1 |
Kanonische SMILES |
CC(=NO)C1CC1 |
Key on ui other cas no. |
51761-72-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(3-Fluoropropoxy)phenyl]acrylic acid](/img/structure/B1310721.png)




![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)
![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)







